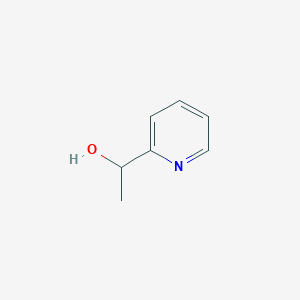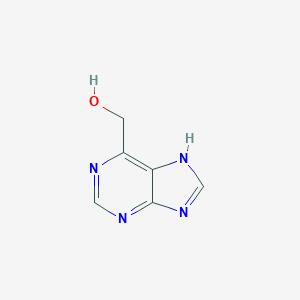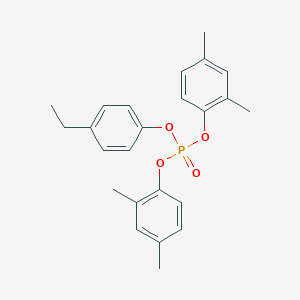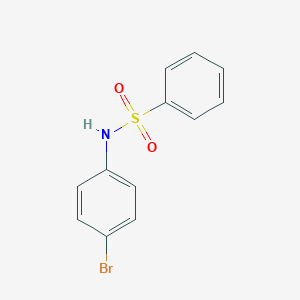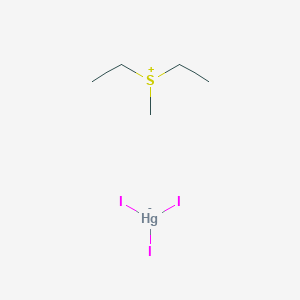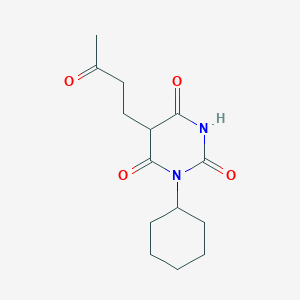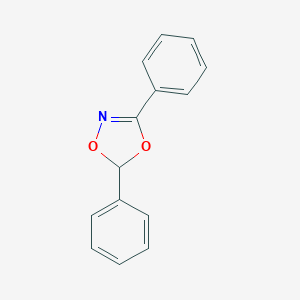
3,5-Diphenyl-1,4,2-dioxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diphenyl-1,4,2-dioxazole, commonly known as PPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic aromatic organic molecule that consists of two benzene rings and a dioxazole ring.
Mecanismo De Acción
The mechanism of action of PPO is not well understood, but it is believed to involve the formation of an excited state upon absorption of light. This excited state can then undergo energy transfer to other molecules, leading to fluorescence or energy conversion.
Efectos Bioquímicos Y Fisiológicos
PPO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a promising candidate for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPO has several advantages as a fluorescent probe, including its high quantum yield, photostability, and low toxicity. However, it also has limitations, including its relatively low fluorescence lifetime and sensitivity to pH changes.
Direcciones Futuras
There are several future directions for the study of PPO. One potential application is the development of PPO-based sensors for the detection of various analytes, including pH, metal ions, and biomolecules. Another potential application is the use of PPO in organic light-emitting diodes (OLEDs) for display and lighting applications. Further studies are needed to fully understand the mechanism of action of PPO and its potential applications in various fields.
Conclusion:
In conclusion, PPO is a promising compound with potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. The synthesis method is relatively simple, and the compound has been shown to be non-toxic and non-carcinogenic in animal studies. Future studies are needed to fully understand the mechanism of action of PPO and its potential applications in various fields.
Métodos De Síntesis
PPO can be synthesized through a variety of methods, including the reaction of 2-aminophenol with benzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of benzaldehyde with o-phenylenediamine in the presence of acetic acid and sodium acetate. Both methods yield PPO in high purity and yield.
Aplicaciones Científicas De Investigación
PPO has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. PPO has been used as a fluorescent probe in biological imaging due to its high quantum yield and photostability. PPO has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light-harvesting properties.
Propiedades
Número CAS |
16192-53-3 |
|---|---|
Nombre del producto |
3,5-Diphenyl-1,4,2-dioxazole |
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
3,5-diphenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C14H11NO2/c1-3-7-11(8-4-1)13-15-17-14(16-13)12-9-5-2-6-10-12/h1-10,14H |
Clave InChI |
NSICGLKWGMZESG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3 |
Sinónimos |
3,5-Diphenyl-1,4,2-dioxazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



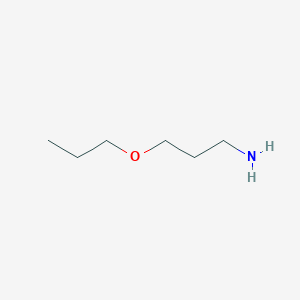
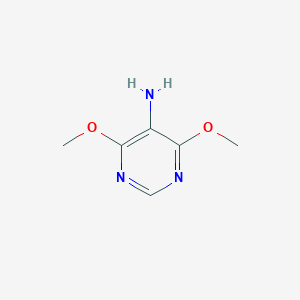
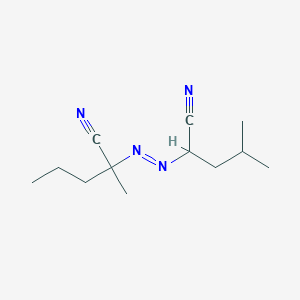
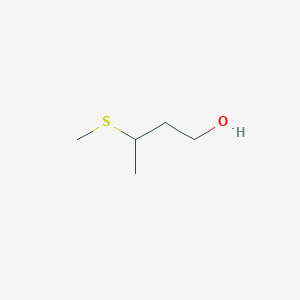
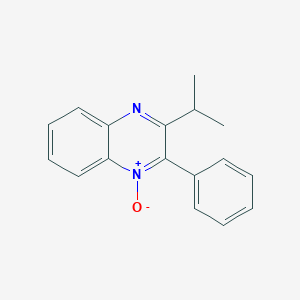
![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)
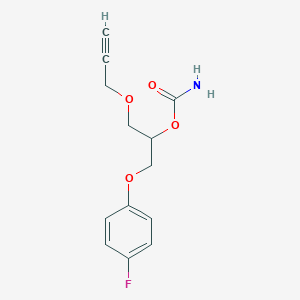
![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)
